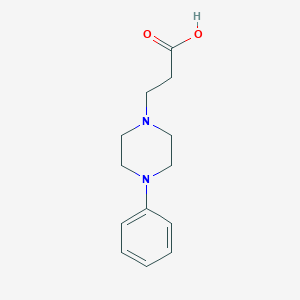

3-(4-phenylpiperazin-1-yl)propanoic acid

Description

The exact mass of the compound 3-(4-Phenyl-piperazin-1-yl)-propionic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXGOBSASOVDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293073 | |

| Record name | 3-(4-Phenyl-piperazin-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124078-87-1 | |

| Record name | 3-(4-Phenyl-piperazin-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Phenylpiperazin 1 Yl Propanoic Acid and Its Analogues

Established Synthetic Pathways for the Core 3-(4-phenylpiperazin-1-yl)propanoic Acid Structure

The construction of the fundamental this compound structure primarily relies on well-established reactions that functionalize the piperazine (B1678402) ring and subsequently attach the propanoic acid moiety.

Nucleophilic Substitution Reactions for Piperazine Functionalization

A primary and efficient method for the N-alkylation of 1-phenylpiperazine (B188723) to introduce the propanoic acid precursor is through nucleophilic substitution reactions. A prominent example of this is the aza-Michael addition, a conjugate addition of the amine to an α,β-unsaturated carbonyl compound.

The reaction of 1-phenylpiperazine with an acrylic acid derivative, such as methyl acrylate, serves as a direct route to the ester precursor of the target compound, methyl 3-(4-phenylpiperazin-1-yl)propanoate. This reaction is typically conducted in a suitable solvent and may be catalyzed by a base. The subsequent hydrolysis of the resulting ester yields the desired this compound. Piperazine can act as an effective nucleophile in these reactions, readily attacking the electrophilic β-carbon of the acrylate. researchgate.net

The general scheme for this aza-Michael addition is as follows:

Scheme 1: Aza-Michael reaction of 1-phenylpiperazine with methyl acrylate.

Detailed studies have explored the reaction conditions to optimize the yield of the Michael adduct. Key parameters include the choice of solvent, temperature, and stoichiometry of the reactants. For instance, the reaction between 1-phenylpiperazine and methyl acrylate has been investigated in various solvents to assess the impact on reaction rates and yields.

Coupling Strategies for the Propanoic Acid Moiety Linkage

Beyond the Michael addition, other coupling strategies can be employed to link the propanoic acid moiety to the 1-phenylpiperazine core. These methods often involve the reaction of 1-phenylpiperazine with a three-carbon synthon already possessing a carboxylic acid or a precursor group.

One such approach involves the nucleophilic substitution of a halo-propanoic acid derivative, for example, 3-bromopropanoic acid or its ester, with 1-phenylpiperazine. The reaction proceeds via an SN2 mechanism where the secondary amine of the piperazine attacks the electrophilic carbon bearing the halogen, displacing the bromide and forming the C-N bond. The use of a base is typically required to neutralize the hydrobromic acid formed during the reaction.

| Reactant 1 | Reactant 2 | Product |

| 1-Phenylpiperazine | Methyl Acrylate | Methyl 3-(4-phenylpiperazin-1-yl)propanoate |

| 1-Phenylpiperazine | Acrylic Acid | This compound |

| 1-Phenylpiperazine | 3-Bromopropanoic Acid | This compound |

Optimization of Reaction Parameters in Preparative Chemistry

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Factors such as solvent, temperature, reaction time, and the nature of the reactants and catalysts play a crucial role in maximizing the yield and purity of the final product.

For the aza-Michael addition, solvent polarity can influence the rate of reaction. While some reactions are performed neat (without a solvent), the use of polar aprotic solvents can facilitate the dissolution of reactants and promote the reaction. Temperature control is also critical; while higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential.

In nucleophilic substitution reactions with halo-propanoic acids, the choice of base is important. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the piperazine nucleophile. The concentration of reactants can also impact the reaction outcome, with higher concentrations sometimes leading to faster reactions but also potentially increasing the likelihood of side reactions.

Advanced Synthetic Strategies for the Piperazine Scaffold and its Derivatives

To generate analogues of this compound with diverse functionalities, advanced synthetic strategies are employed to modify the piperazine scaffold itself, either before or after the attachment of the propanoic acid side chain.

Metal-Catalyzed Cross-Coupling Approaches for N-Arylation

Metal-catalyzed cross-coupling reactions are powerful tools for the N-arylation of piperazine, allowing for the introduction of a wide range of substituted phenyl groups. The Buchwald-Hartwig amination is a prominent example, utilizing palladium or nickel catalysts to couple an aryl halide or triflate with the piperazine. nih.gov

This methodology offers a versatile route to synthesize various N-arylpiperazine precursors. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and tolerating various functional groups on both the aryl halide and the piperazine. researchgate.net For instance, nickel-catalyzed amination has been shown to be effective for the coupling of aryl chlorides, which are often more readily available and less expensive than the corresponding bromides or iodides. researchgate.net

| Catalyst System | Aryl Halide | Amine | Product |

| Pd(dba)₂ / Ligand | Aryl Bromide | Piperazine | N-Arylpiperazine |

| NiCl₂(dppe) | Aryl Chloride | Piperazine | N-Arylpiperazine |

Reductive Amination Techniques for Piperazine Alkylation

Reductive amination is a highly versatile and widely used method for the N-alkylation of amines, including piperazine derivatives. organic-chemistry.orgnih.govorganic-chemistry.org This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

This technique is particularly useful for introducing a variety of alkyl substituents onto the piperazine nitrogen. A range of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their mildness and selectivity. organic-chemistry.org The reaction conditions are generally mild, making it compatible with a wide array of functional groups.

For the synthesis of analogues of this compound, reductive amination can be used to introduce substituents on a piperazine ring that is already attached to the propanoic acid chain, or to functionalize a piperazine precursor prior to its coupling with the propanoic acid moiety. This allows for the creation of a diverse library of compounds for further investigation.

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Aldehyde (R-CHO) | Piperazine | NaBH(OAc)₃ | N-Alkylpiperazine |

| Ketone (R₂C=O) | Piperazine | NaBH₃CN | N-Alkylpiperazine |

Cyclization Methods for Piperazine Ring Formation from Linear Precursors

The formation of the piperazine ring is a fundamental step in the synthesis of this compound and its analogues. Direct functionalization of the carbon atoms on a pre-existing piperazine ring can be challenging. nih.gov Consequently, the construction of substituted piperazines is frequently achieved through the cyclization of appropriately designed linear precursors. nih.gov

Common strategies involve the intramolecular cyclization of linear diamine precursors. nih.gov A variety of methods have been developed to effect this transformation, including:

Reductive Amination: Condensation of a diketone with ammonia or a primary amine can yield piperazine derivatives. researchgate.net

Reaction of Ethylenediamine with Dihaloalkanes: A classical approach involves the reaction between ethylenediamine and dihaloalkanes to form the six-membered ring. researchgate.net

Palladium-Catalyzed Cyclization: A modular synthesis for highly substituted piperazines has been developed involving the palladium-catalyzed cyclization of a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org

Wacker-Type Aerobic Oxidative Cyclization: A base-free palladium catalyst enables the synthesis of piperazines from alkenes through an oxidative cyclization process. organic-chemistry.org

Reductive Cyclization of Dioximes: A general method involves the conversion of a primary amine into a bis(oximinoalkyl)amine, which then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.gov This process typically involves hydrogenation over a palladium on carbon (Pd/C) catalyst. nih.gov The proposed mechanism proceeds through the hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and undergoes further reduction to yield the final piperazine product. nih.gov

One specific patented method describes a two-step process starting from an ester and a substituted ethylenediamine to first form a 3,4-dehydropiperazine-2-one intermediate. google.com This intermediate is then reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the final piperazine derivative. google.com

Solid-phase synthesis has also been employed, where a dipeptoid is assembled on a resin support. google.com The key step is a solid-phase mediated simultaneous cyclization and cleavage from the resin, typically by heating in a non-reactive solvent with a catalyst like acetic acid, to release a piperazinedione, which can be further reduced to the piperazine. google.com

Derivatization Strategies for this compound Analogues

The this compound scaffold provides three primary regions for chemical modification: the phenyl ring, the carboxylic acid group, and the potential for adding other cyclic structures. These derivatizations are key to modulating the molecule's physicochemical properties and biological activity. researchgate.net

Altering the substituents on the N-phenyl ring is a common strategy to explore structure-activity relationships (SAR). researchgate.netnih.gov The electronic properties and steric bulk of these substituents can significantly influence receptor binding affinity and selectivity. researchgate.net

Studies have shown that introducing either electron-donating or electron-withdrawing groups can be beneficial. For instance, the introduction of electron-withdrawing groups such as chloro- or fluoro-substituents on the benzene ring has been shown to enhance anti-tumor activity in some contexts. nih.gov Similarly, the synthesis of analogues with fluoro and methoxy groups at various positions on the phenyl ring has been reported. researchgate.net

The position of the substituent is also critical. In one study on derivatives of the natural product Ursolic Acid, it was found that para-substituents on the phenyl ring were more important for antiproliferative activity than meta-substituents. nih.gov Another report found that a substitution at the 3-position of the phenyl ring was highly effective against HeLa cells. nih.gov This highlights the importance of systematic exploration of both the type and position of substituents on the phenyl ring to optimize biological activity.

Table 1: Examples of Phenyl Ring Modifications and Their Reported Effects

| Substituent | Position(s) | Observed Effect/Context | Reference |

|---|---|---|---|

| Chloro (Cl) | - | Enhanced anti-tumor activity | nih.gov |

| Fluoro (F) | - | Enhanced anti-tumor activity | nih.gov |

| Fluoro (F) | 2- or 4- | Synthesized for potential antihypertensive activity | researchgate.net |

| Methoxy (OCH₃) | 2- or 4- | Synthesized for potential antihypertensive activity | researchgate.net |

| - | para- | More important than meta-substituents for antiproliferative activity in one study | nih.gov |

| - | 3- | Found to be most effective against HeLa cells in one study | nih.gov |

The carboxylic acid group is a versatile handle for derivatization, most commonly to form amides and esters. These transformations can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds, which in turn affects its pharmacokinetic and pharmacodynamic profile.

The formation of an amide bond from a carboxylic acid is a fundamental transformation in organic synthesis. Standard methods involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often in the presence of an additive like 4-(Dimethylamino)pyridine (DMAP). acgpubs.org This method has been successfully used to synthesize piperazine amides of chromone-2-carboxylic acid. acgpubs.org

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling reagents. A method reported by McNulty et al. uses diethyl chlorophosphate in pyridine to directly form esters from carboxylic acids and alcohols. organic-chemistry.org This approach is also applicable to the synthesis of amides. organic-chemistry.org

The choice of the amine or alcohol component for these reactions allows for the introduction of a wide array of chemical functionalities, further expanding the chemical diversity of the analogues.

Incorporating additional heterocyclic rings into the structure of this compound analogues is a powerful strategy in medicinal chemistry. nih.gov Heterocycles can act as bioisosteres for other functional groups, introduce specific conformational constraints, or provide additional points of interaction with biological targets.

Several examples of this strategy have been reported:

Pyrrolidinones: A series of novel phenylpiperazine derivatives bearing a 3,3-disubstituted pyrrolidin-2-one fragment have been synthesized and evaluated for antiarrhythmic and antihypertensive activity.

Oxadiazoles: N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides have been synthesized as inhibitors of GSK-3β kinase. nih.gov In this case, the propanoic acid is converted to an amide linked to the oxadiazole ring.

Thiazoles: Novel thiazolinylphenyl-piperazines have been designed where a 4,5-dihydrothiazole ring is attached to the phenyl group of the arylpiperazine core. nih.gov

These examples demonstrate the versatility of the core scaffold in accommodating a wide range of other heterocyclic systems, leading to compounds with diverse pharmacological profiles.

Stereochemical Considerations in Synthesis and Resolution

While this compound itself is achiral, the introduction of substituents onto the carbon atoms of the piperazine ring or the propanoic acid backbone can create stereocenters. The stereochemistry of these derivatives can have a profound impact on their biological activity, with different enantiomers or diastereomers often exhibiting distinct pharmacological profiles. researchgate.net Therefore, controlling the stereochemical outcome of the synthesis is of significant importance.

The synthesis of carbon-substituted piperazines often relies on stereoselective methods to control the relative and absolute configuration of the new chiral centers. nih.gov Key approaches include:

Diastereoselective Synthesis: Methods have been developed that favor the formation of one diastereomer over another (e.g., cis vs. trans). For example, a highly diastereoselective intramolecular hydroamination has been used as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org Similarly, the catalytic reductive cyclization of dioximes can proceed with high stereoselectivity, predominantly forming cis-2,6-disubstituted piperazines. nih.gov

Enantioselective Synthesis: To obtain specific enantiomers, syntheses can start from chiral precursors, such as amino acids, which provide a built-in source of chirality. nih.govacs.org Asymmetric catalysis, using chiral catalysts or auxiliaries, is another powerful tool. For instance, asymmetric palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones has been used to synthesize highly enantioenriched tertiary piperazines. nih.gov

Chromatographic Resolution: When a synthesis produces a mixture of stereoisomers, chromatographic separation using a chiral stationary phase (chiral HPLC) is a common method for isolating the individual, enantiomerically pure compounds. acs.org

The choice of strategy depends on the specific target molecule and the location of the stereocenters. The ability to produce stereochemically defined piperazine derivatives is crucial for systematically investigating the impact of three-dimensional structure on biological function. nih.gov

Process Chemistry and Scalable Production Approaches

The transition from a laboratory-scale synthesis to a scalable, industrial process introduces a new set of challenges and considerations. The goal of process chemistry is to develop a synthetic route that is not only high-yielding but also safe, cost-effective, environmentally friendly, and robust. mdpi.com

For the production of this compound and its derivatives, several aspects of the synthesis would need to be optimized for scale-up:

Starting Materials: Industrial production favors the use of readily available and inexpensive starting materials. Routes that rely on complex or costly reagents may not be economically viable. slideshare.net For example, some commercial routes to piperazine itself start from bulk chemicals like 1,2-dichloroethane or ethanolamine. slideshare.net

Reaction Conditions: Harsh reaction conditions (e.g., extremely high temperatures or pressures, use of highly toxic or pyrophoric reagents) are generally avoided in large-scale production due to safety and equipment constraints. nih.gov The development of catalytic processes that operate under mild conditions is highly desirable. organic-chemistry.org

Efficiency and Atom Economy: Scalable routes should be efficient, with high yields and minimal side products to simplify purification. Atom economy, which measures how much of the reactants end up in the final product, is also a key metric.

Purification: Purification methods must be amenable to large-scale operations. While laboratory syntheses often rely on column chromatography, industrial processes favor crystallization, distillation, or extraction.

Continuous Flow Chemistry: For certain reactions, transitioning from batch processing to a continuous flow setup can offer significant advantages in terms of safety, consistency, and throughput. mdpi.com This approach has been explored for the synthesis of functionalized piperazines and other chemical intermediates. mdpi.commdpi.com

An example of a process-oriented consideration is the synthesis of N-arylpiperazines. While palladium-catalyzed Buchwald-Hartwig coupling is a powerful laboratory method, aromatic nucleophilic substitution (SNAr) on electron-deficient arenes can be a more cost-effective and scalable alternative if the substrate is suitable. nih.gov Similarly, using an excess of a reactant like piperazine to also serve as the solvent can be an eco-friendly and cost-effective strategy. organic-chemistry.org Developing an industrially viable process for these compounds would require careful optimization of each synthetic step with these principles in mind.

Structure Activity Relationship Sar and Ligand Design Studies of 3 4 Phenylpiperazin 1 Yl Propanoic Acid Analogues

Systematic Elucidation of Pharmacophoric Elements within the 3-(4-phenylpiperazin-1-yl)propanoic Acid Framework

The this compound molecule can be dissected into three primary pharmacophoric elements: the phenyl ring, the piperazine (B1678402) core, and the propanoic acid side chain. Each of these components plays a distinct role in the molecule's interaction with biological targets.

The Phenylpiperazine Moiety: This group is a common feature in many biologically active compounds, often serving as a key interaction point with various receptors. nih.gov The phenyl ring can engage in hydrophobic and aromatic interactions, while the basic nitrogen of the piperazine ring can form hydrogen bonds or ionic interactions.

The Propanoic Acid Side Chain: The carboxylic acid group is a critical feature, capable of acting as a hydrogen bond donor and acceptor. Its acidic nature allows for ionic interactions with positively charged residues in a biological target. The length and flexibility of the alkyl chain connecting the piperazine and the carboxylic acid are also important for optimal positioning within a binding site.

Studies on related arylpropionic acid derivatives have shown that modifications to the carboxylic acid function can lead to enhanced anti-inflammatory activity with reduced side effects. orientjchem.org

Impact of Substitutions on Biological Activity Profiles

The biological activity of this compound analogues can be finely tuned by introducing various substituents at different positions within the molecule.

Modifications to the phenyl ring can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for biological targets.

Research on related phenylpiperazine derivatives has demonstrated that the position and nature of substituents on the phenyl ring are critical for activity at specific receptors. For instance, in a series of hydantoin-phenylpiperazine derivatives, substitution at the ortho position with a group having a negative potential was found to be favorable for affinity at both 5-HT1A and alpha 1 receptors. nih.gov Conversely, the meta position appeared to be involved in differentiating between these two receptor types, with the 5-HT1A receptor accommodating bulkier substituents than the alpha 1 receptor. nih.gov The para position generally has limited space for substitution for both receptor types. nih.gov

In another study on arylpiperazine derivatives, the introduction of a trifluoromethyl (CF3) group at the meta position of the distal phenyl ring was most effective for achieving high affinity and selectivity for 5-HT1A receptors over D4.2 receptors. researchgate.net

Table 1: Effect of Phenyl Ring Substitution on Receptor Affinity

| Compound/Modification | Target(s) | Effect on Affinity/Selectivity |

|---|---|---|

| Ortho-substitution (negative potential) | 5-HT1A, alpha 1 receptors | Favorable for affinity at both receptors. nih.gov |

| Meta-substitution (bulk) | 5-HT1A vs. alpha 1 receptors | Differentiates selectivity; 5-HT1A accommodates larger groups. nih.gov |

| Para-substitution | 5-HT1A, alpha 1 receptors | Limited space for substitution. nih.gov |

The length and branching of the alkyl chain in the propanoic acid moiety are crucial for determining the optimal distance and orientation between the phenylpiperazine core and the carboxylic acid group. These factors directly impact how the molecule fits into the binding pocket of a target protein.

Studies on other classes of compounds have shown that varying the linker length can significantly affect biological activity. For example, in a series of carboxamide derivatives, a pentyl linker resulted in the highest affinity for the alpha(2A) receptor, while also showing high affinity for 5-HT(1A) and D3 receptors. researchgate.net Similarly, for ketamine ester analogues, a longer (CH2)4CO2Me chain generally led to higher sedative activity compared to a shorter (CH2)2CO2iPr chain. mdpi.com

In some cases, replacing the piperazine ring with a more rigid analogue, such as a 4-phenyl-1,2,3,6-tetrahydropyridine, has been shown to increase affinity for certain receptors like the 5-HT1A receptor. researchgate.net This suggests that for some targets, a more constrained conformation is preferred.

Rational Design and Synthesis of Hybrid Molecules Incorporating the this compound Unit

The this compound scaffold can be incorporated into hybrid molecules to create novel compounds with potentially enhanced or dual biological activities. nih.gov This approach involves linking the core structure to other pharmacophores known to interact with different biological targets.

For example, the phenylpiperazine group is a known component of various antiviral, antibacterial, and antifungal agents. nih.gov It has been integrated with other heterocyclic rings like imidazole, furan, and quinolone to generate new bioactive compounds. nih.gov

The synthesis of such hybrid molecules often involves multi-step reaction sequences. For instance, a common strategy is the N-alkylation of a substituted piperazine with a suitable alkyl halide containing the other desired pharmacophoric unit. The synthesis of new 3-phenylpiperidine-2,6-dione derivatives involved the reaction of N-arylpiperazines with appropriate linkers. nih.gov

Another approach involves the modification of the propanoic acid moiety. The carboxylic acid can be converted to an amide or ester, or used as a linker to attach other functional groups. For instance, derivatives of aryl propionic acids have been synthesized by modifying the carboxylate function, leading to enhanced anti-inflammatory activity. orientjchem.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-HT1A |

| alpha 1 receptors |

| D4.2 receptors |

| alpha(2A) receptor |

| D3 receptors |

| Imidazole |

| Furan |

| Quinolone |

Computational Chemistry and Molecular Modeling Investigations Pertaining to 3 4 Phenylpiperazin 1 Yl Propanoic Acid Analogues

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. simulations-plus.comjksus.org These calculations provide insights into molecular geometry, orbital energies, and reactivity descriptors, which are essential for understanding the intrinsic characteristics of drug candidates. mdpi.commdpi.com

For phenylpiperazine derivatives, DFT calculations are employed to optimize molecular geometries and to compute key electronic parameters. simulations-plus.comjksus.org A study on arylpiperazine derivatives utilized the DFT/B3LYP/6-31G* level of theory to perform geometry optimization, a crucial first step for subsequent quantitative structure-activity relationship (QSAR) and docking studies. simulations-plus.comresearchgate.net This process ensures that the molecular conformation used in simulations is at a low energy state.

A critical aspect of QM analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a significant indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com For instance, in a study of novel high-energy compounds, the HOMO-LUMO gap was calculated to assess stability, a principle that is broadly applicable to understanding the reactivity of drug-like molecules such as phenylpiperazine analogues. mdpi.com These orbital energies help predict how a molecule will interact with biological targets, with the HOMO region often acting as an electron donor and the LUMO region as an electron acceptor. jksus.org

Table 1: Theoretical and Experimental Data for Phenylpiperazine Analogues

| Parameter | Method | Finding |

|---|---|---|

| Molecular Geometry | DFT (B3LYP/6-311++G(d,p)) | Calculated geometric features showed good agreement with experimental X-ray data for triazoloquinazoline derivatives. mdpi.com |

| Vibrational Frequencies | DFT (B3LYP/6-31G(d)) | The B3LYP method was found to be superior to Hartree-Fock (HF) for predicting the vibrational frequencies of 1-phenylpiperazine (B188723). anadolu.edu.tr |

| NMR Chemical Shifts | DFT (B3LYP/6-31G(d,p)) | Calculated 1H and 13C NMR chemical shifts for 1-phenylpiperazine correlated well with experimental spectra. anadolu.edu.tr |

| HOMO-LUMO Gap | DFT (B3LYP/6-311+G*) | Used to determine the energetic properties and stability of novel s-triazine based compounds. mdpi.com |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govrsc.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand recognition. nih.govnih.gov

Prediction of Binding Modes and Affinities with Biological Receptors

For analogues of 3-(4-phenylpiperazin-1-yl)propanoic acid, which often target G-protein coupled receptors (GPCRs) like serotonin (B10506) or dopamine (B1211576) receptors, docking studies are essential. nih.govmdpi.com The phenylpiperazine scaffold is recognized as a key element for binding to aminergic GPCRs. mdpi.com

In one study, docking simulations of N-phenylpiperazine derivatives with the α1A-adrenoceptor identified key amino acid residues involved in binding, such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The binding was primarily driven by the formation of hydrogen bonds and electrostatic forces. rsc.org Similarly, another study on benzothiazine derivatives containing a phenylpiperazine moiety showed that the phenylpiperazine part inserts between DNA bases, engaging in π-π stacking interactions, while other parts of the molecule form hydrogen bonds with amino acid residues of topoisomerase II. nih.gov These detailed interaction patterns help explain the observed binding affinities and guide the design of more potent and selective ligands. rsc.orgnih.gov

Analysis of Ligand-Induced Conformational Changes in Target Proteins

While docking provides a static picture of the binding pose, it can also offer clues about how a ligand might influence the receptor's conformation. The binding of a ligand can induce subtle or significant changes in the protein's three-dimensional structure, which is often linked to its functional activation or inhibition. nih.gov For example, docking studies on dopamine D2 and D3 receptors with N-arylpiperazine derivatives revealed different binding modes, which could be attributed to conformational restrictions imposed by the ligands' flexible spacers. mdpi.com This suggests that even small modifications to the analogue's structure can alter how it fits into the binding pocket and, consequently, its effect on the receptor's shape and function.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time. plos.orgnih.gov This technique is crucial for assessing the stability of the binding pose predicted by docking and for understanding the allosteric effects of ligand binding. nih.govmdpi.com

MD simulations performed on serotonin 5-HT2A receptors complexed with various ligands, including those with phenylpiperazine-like structures, have revealed how different ligands can stabilize distinct conformational states of the receptor. plos.org These simulations showed that full agonists, partial agonists, and inverse agonists differentially affect key activation motifs within the receptor, such as the "ionic lock" and the "toggle switch". nih.govplos.org For instance, simulations of PDE5 complexes with different ligands showed that the root-mean-square deviation (RMSD) and radius of gyration (Rg) of the protein changed upon ligand binding, indicating conformational shifts. mdpi.com Such simulations can run for microseconds, providing a detailed movie of the molecular interactions and confirming the stability of key hydrogen bonds and hydrophobic contacts over time. nih.govnih.gov This dynamic information is invaluable for confirming that a designed ligand will maintain its intended binding mode and elicit the desired biological response. plos.orgbiorxiv.org

Table 2: Key Findings from Molecular Dynamics Simulations of Phenylpiperazine Analogues and Related Systems

| System | Simulation Finding | Implication |

|---|---|---|

| 5-HT2A Receptor with various ligands | Ligands differentially affect the ionic lock (E6.30-R3.50) and toggle switch (W6.48). plos.org | The pharmacological character (agonist vs. antagonist) is correlated with specific dynamic conformational changes in the receptor. plos.org |

| PDE5 with Evodiamine | The binding of (-)-evodiamine increased the root-mean-square deviation (RMSD) and radius of gyration of PDE5. mdpi.com | Suggests a ligand-induced conformational change that may lead to inhibitory activity. mdpi.com |

| AChE with Benzothiazole derivatives | A designed inhibitor (6f) formed a highly stable complex with the AChE active site, with lower RMSD fluctuations compared to a reference drug. nih.gov | The stability of the ligand-protein complex over time supports its potential as a potent inhibitor. nih.gov |

| Dopamine D2/D3 Receptors with N-arylpiperazine derivatives | Docking revealed different binding modes due to conformational restrictions in the ligands. mdpi.com | Structural modifications can significantly alter the interaction profile and functional outcome. mdpi.com |

In Silico Predictive Models for Biological Activity (e.g., PASS analysis)

In addition to physics-based methods, various computational models can predict the biological activity of a compound based on its structure. One such tool is the Prediction of Activity Spectra for Substances (PASS). clinmedkaz.orgyoutube.com

PASS analysis compares the structure of a query molecule to a large database of known biologically active substances. youtube.com Based on structural fragments, it predicts a wide range of potential pharmacological effects and mechanisms of action, providing probabilities for each activity (Pa, probability "to be active") and inactivity (Pi). clinmedkaz.orgyoutube.com

For novel piperidine (B6355638) derivatives, a related class of compounds, PASS analysis has been used to predict a wide spectrum of potential activities, including effects on the central nervous system, antitumor activity, and antimicrobial effects. clinmedkaz.org For example, predictions for some derivatives showed a high probability (Pa > 0.7) for treating phobic disorders and potential nootropic action. clinmedkaz.org This type of analysis is highly valuable in the early stages of drug discovery for identifying potential therapeutic applications for new chemical entities, including analogues of this compound, and for predicting possible off-target effects or toxicities. simulations-plus.comclinmedkaz.org Studies on 1-piperazine indole (B1671886) hybrids also utilized in silico tools to predict kinase inhibitor activity and interactions with GPCRs, demonstrating the broad utility of these predictive models. nih.gov

In Vitro Pharmacological Profiling and Mechanistic Investigations of 3 4 Phenylpiperazin 1 Yl Propanoic Acid Analogues

Receptor Binding Assays and Functional Characterization of Receptor Ligands

Central Nervous System Receptor Interactions

Analogues of 3-(4-phenylpiperazin-1-yl)propanoic acid have been extensively studied for their interactions with key receptors in the central nervous system (CNS). These investigations are crucial for understanding their potential therapeutic applications in neuropsychiatric disorders. Research has particularly focused on their binding affinities and functional activities at dopamine (B1211576) and serotonin (B10506) receptors.

Derivatives of this chemical structure have been designed as ligands for dopamine D2 and D3 receptors, which are implicated in conditions like schizophrenia and Parkinson's disease. The introduction of various substituents on the phenyl ring of the piperazine (B1678402) moiety has been shown to modulate the affinity and selectivity for these dopamine receptor subtypes.

Simultaneously, significant research has been directed towards the serotonergic system, with a particular emphasis on the 5-HT1A and 5-HT2A receptors, which are pivotal in mood regulation. Certain analogues of this compound have demonstrated high affinity for the 5-HT1A receptor. The structural features, such as the nature of the substituent on the phenyl group and the length of the alkyl chain connecting the piperazine ring to the carboxylic acid, are critical in determining this affinity. Some of these compounds have been identified as partial agonists at the 5-HT1A receptor, a desirable characteristic for achieving therapeutic effects with a potentially lower risk of side effects.

The development of "multi-target" ligands that can interact with both dopaminergic and serotonergic receptors is a promising strategy in the quest for more effective antipsychotic and antidepressant medications. The ability to modulate both neurotransmitter systems concurrently could offer a broader spectrum of therapeutic action.

Cannabinoid Receptor (CB1) Ligand Activity

The pharmacological investigation of this compound analogues has also included the endocannabinoid system, with a specific focus on the cannabinoid receptor type 1 (CB1). The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of appetite, pain, mood, and memory.

Research has led to the identification of diarylpiperazine derivatives that act as potent and selective antagonists or inverse agonists of the CB1 receptor. These compounds are structurally distinct from classical cannabinoid ligands. For instance, a series of 1,4-diarylpiperazines, which can be considered analogues of the core this compound structure, have been synthesized and assessed for their CB1 receptor binding affinity.

In these studies, specific structural modifications were found to be crucial for achieving high-affinity binding. A common structural motif for potent ligands included a dichlorophenyl group at one position of the piperazine ring and a substituted phenyl group at another. Through systematic variations of the substituents on these aromatic rings, structure-activity relationships have been established. These efforts have resulted in compounds with high nanomolar to low micromolar affinity for the CB1 receptor, as determined by competitive radioligand binding assays using [3H]SR141716A. The selectivity of these ligands for the CB1 receptor over the CB2 receptor has also been a key aspect of their characterization.

Histamine (B1213489) H3 Receptor Ligand Studies

The histamine H3 receptor, a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters, has been another significant target for ligands derived from the this compound scaffold. Antagonists and inverse agonists of the H3 receptor are being explored for their potential in treating cognitive and sleep-wake disorders.

A series of non-imidazole piperazine derivatives have been synthesized and have demonstrated high affinity for the human histamine H3 receptor. These compounds often contain a phenylpiperazine core, with variations in the substituents on the phenyl ring and the side chain extending from the second nitrogen of the piperazine ring. For example, compounds featuring a 4-chlorophenylpiperazine moiety linked to a polar side chain have shown notable H3 receptor binding affinity.

Functional assays have confirmed that many of these high-affinity ligands behave as inverse agonists at the H3 receptor, meaning they not only block the action of histamine but also reduce the receptor's basal activity. The potency of these compounds is often in the low nanomolar range. Structure-activity relationship studies have highlighted that the choice of the aromatic system and the length and composition of the linker are critical for achieving high affinity and inverse agonist efficacy at the H3 receptor.

Enzyme Inhibition Studies of Derived Compounds

Kinase Inhibition (e.g., VEGFR-2-TK, GSK-3)

Analogues of this compound have been evaluated for their capacity to inhibit various protein kinases, enzymes that are often dysregulated in diseases like cancer and neurodegenerative disorders.

One focus has been on the inhibition of Vascular Endothelial Growth Factor Receptor 2-Tyrosine Kinase (VEGFR-2-TK). Since VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth, its inhibitors are valuable as potential anti-cancer agents. Certain derivatives of the phenylpiperazine structure, such as those incorporating a 1,3,4-oxadiazole (B1194373) moiety, have been synthesized and assessed for their anti-angiogenic properties. In vitro enzyme assays have been employed to determine the half-maximal inhibitory concentration (IC50) of these compounds against VEGFR-2-TK, with some derivatives showing promising inhibitory potency.

Another kinase of interest is Glycogen Synthase Kinase-3 (GSK-3), which is implicated in a variety of cellular processes and whose dysregulation is linked to Alzheimer's disease, bipolar disorder, and diabetes. Phenylpiperazine-containing compounds have been investigated as potential GSK-3 inhibitors. For example, a series of N-phenyl-4-(phenylamino)piperidine-1-carboxamides, which share structural similarities with the phenylpiperazine core, have been identified as potent and selective inhibitors of GSK-3 in enzymatic assays.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor for bacteria such as Helicobacter pylori, which is associated with gastritis and peptic ulcers. Urease inhibitors are therefore of considerable interest as potential therapeutic agents to combat such infections.

Derivatives of the this compound scaffold have been synthesized and screened for their urease inhibitory activity. For instance, a series of 3-(4-aroylpiperazin-1-yl)propanoic acids and their corresponding esters have been prepared and tested against jack bean urease. Some of these compounds demonstrated moderate to good inhibitory activity. Structure-activity relationship studies have indicated that the nature of the substituent on the aroyl group attached to the piperazine ring plays a significant role in the urease inhibitory potential of these compounds.

Modulation of Cellular Signaling Pathways

Analogues of this compound, particularly those featuring the arylpiperazine moiety, have been shown to interact with and modulate critical cellular signaling pathways involved in cell proliferation and development.

Hedgehog Signaling Pathway Regulation

Research into related structures, such as piperazic acid derivatives, has revealed interactions with the Hedgehog (Hh) signaling pathway. Piperazic acid, a non-proteinogenic amino acid found in various natural products, has been shown in cell-based assays to down-regulate the expression of Gli1, a key transcription factor in the Hh pathway. Further investigation indicated that amide derivatives of piperazic acid are more potent than the parent compound, without demonstrating significant toxicity. This inhibitory action on Gli1 suggests a potential mechanism for influencing cell fate and proliferation, as the Hh pathway is crucial in embryonic development and its dysregulation is linked to certain cancers.

Cell Cycle Progression Modulation

Arylpiperazine derivatives have been identified as potent modulators of cell cycle progression, a key target in anticancer research. tandfonline.com A series of piperazine derivatives has been shown to possess strong antiproliferative activities against various cancer cell lines by inhibiting cell-cycle progression. researchgate.net

In one study, novel isoxazole-piperazine hybrids were synthesized and evaluated for their cytotoxic effects. nih.gov Two such compounds, 5m and 5o, were found to induce cell cycle arrest and apoptosis in human liver cancer cells. tandfonline.comnih.gov The mechanism underlying this effect involves the activation of the p53 protein, a critical tumor suppressor that regulates cell cycle checkpoints. researchgate.netnih.gov

Further research into a novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide, compound DGG200064, demonstrated a different mechanism of cell cycle modulation. mdpi.comnih.gov This compound was found to induce G2/M arrest in a dose-dependent manner in colorectal cancer cells. mdpi.comnih.gov Unlike many other cell cycle inhibitors that target cyclin-dependent kinases (CDKs), DGG200064 was shown to selectively inhibit the interaction between FBXW7 and c-Jun proteins to induce this G2/M arrest. mdpi.comnih.gov

Investigation of Anticonvulsant and Antinociceptive Properties in Synthesized Analogues

Analogues incorporating the piperazine structure have been a focus of research for new anticonvulsant and antinociceptive agents. A study involving new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids yielded promising results. These hybrid molecules combine chemical fragments from known antiepileptic drugs. One compound, identified as 15 , demonstrated a broad spectrum of activity in preclinical seizure models and a favorable safety profile. Beyond its anticonvulsant effects, this compound also reduced pain responses in a formalin model of tonic pain in mice.

In a separate study, a library of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides was synthesized and tested. The most promising compound from this series, designated as 6 , showed more potent protection in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests than the established anticonvulsant, valproic acid. Furthermore, compound 6 exhibited significant antinociceptive properties in a model of oxaliplatin-induced neuropathic pain.

Ion Channel Modulation (e.g., Sodium and Calcium Channels)

The mechanism of action for the observed anticonvulsant properties has been linked to the modulation of key neuronal ion channels. In vitro assays revealed that compound 15 acts as a relatively effective binder to neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction is a plausible explanation for its anticonvulsant activity.

Similarly, the proposed mechanism for compound 6 involves its influence on the neuronal sodium channel (Site 2) and the high-voltage-activated L-type calcium channel. The modulation of these channels is a well-established strategy for controlling neuronal excitability and preventing seizures.

Antimicrobial Spectrum Analysis of Piperazine-Propanoic Acid Derivatives

The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial agents, and its derivatives have been explored for activity against a range of pathogens.

Antibacterial Activity

Derivatives of piperazine have demonstrated a broad spectrum of antibacterial activity. One study screened a series of novel piperazine derivatives against several Gram-positive and Gram-negative bacteria. Among the synthesized compounds, RL-308 , RL-327 , and RL-328 showed potent bactericidal activities.

Compound RL-308 proved to be particularly effective against Shigella flexineri, Staphylococcus aureus, and Methicillin-resistant S. aureus (MRSA). Further testing established its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), confirming its potent antibacterial effects. For instance, the MIC against Shigella flexineri was determined to be 2 µg/mL, with an MBC of 4 µg/mL.

The mechanism for some piperazine polymers involves targeting the cytoplasmic membrane of the bacteria, which leads to the leakage of intracellular components and ultimately results in cell death. tandfonline.com

Table 1: Antibacterial Activity of Piperazine Derivative RL-308

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Shigella flexineri | 2 µg/mL | 4 µg/mL |

| Staphylococcus aureus | 4 µg/mL | 8 µg/mL |

| MRSA | 16 µg/mL | 32 µg/mL |

| Shigella dysenteriae | 128 µg/mL | Not Reported |

Data derived from a study on novel piperazine molecules. mdpi.com

Table 2: List of Mentioned Compounds

| Compound Name/Identifier | Chemical Class/Description |

|---|---|

| This compound | Phenylpiperazine propanoic acid |

| Piperazic acid | Non-proteinogenic amino acid |

| Compound 15 | Piperazinamide of 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)butanoic acid |

| Compound 6 | 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide derivative |

| DGG200064 | 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide |

| RL-308 , RL-327 , RL-328 | Novel piperazine derivatives |

Antifungal Activity

Derivatives of the phenylpiperazine scaffold have demonstrated notable in vitro antifungal properties. Studies have explored how structural modifications influence their efficacy against various fungal pathogens, particularly Candida albicans and other clinically relevant species.

One area of investigation involves (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives. While these compounds did not inhibit the growth rate of C. albicans, several strongly inhibited its morphological transition from yeast to hyphae, a key virulence factor. nih.gov This anti-virulence strategy suggests that these compounds could be developed as therapeutic agents that disarm the pathogen without necessarily killing it, potentially reducing the pressure for drug resistance. nih.gov A leading compound from this series, (1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine), was particularly effective at attenuating C. albicans virulence without showing cytotoxicity to human cells. nih.gov

Other research has focused on 1-(4-nitrophenyl)piperazine (B103982) derivatives. A study evaluating new derivatives for their activity against various pathogens found that 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride had the highest activity against Fusarium avenaceum, with a Minimum Inhibitory Concentration (MIC) of 14.2 µM. nih.govresearchgate.net Another study on synthesized piperazine derivatives reported that many of the tested compounds showed significant antifungal properties against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netacgpubs.org

These findings underscore the potential of the phenylpiperazine scaffold in developing new antifungal agents that act through various mechanisms, including the disruption of key pathogenic processes like filamentation. nih.gov

Table 1: Antifungal Activity of Selected Phenylpiperazine Derivatives

| Compound/Derivative Class | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | 14.2 µM | nih.govresearchgate.net |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 µM | nih.govresearchgate.net |

| 1-{3-[(4-butoxybenzoyl)-oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 µM | nih.govresearchgate.net |

Antileishmanial Activity

The phenylpiperazine core structure has also been explored for its potential in combating leishmaniasis, a parasitic disease caused by Leishmania protozoa. Research has identified several arylpiperazine derivatives with promising activity against different Leishmania species.

A study assessing compounds structurally similar to haloperidol, which is known to have antiparasitic effects, evaluated a series of 1-aryl-4-(naphthalimidoalkyl) piperazines. nih.gov Two compounds from this series demonstrated activity against promastigotes of both Leishmania major and Leishmania mexicana without being toxic to human fibroblasts. nih.gov The activity was found to be dependent on the length of the alkyl chain. Further investigation revealed that one of the active compounds also worked against intracellular amastigotes and appeared to induce a collapse of the mitochondrial electrochemical potential and an increase in intracellular Ca2+ concentration in the parasites. nih.gov This suggests a mechanism of action involving the disruption of critical mitochondrial functions in the parasite.

These findings highlight 1-aryl-4-(naphthalimidoalkyl) piperazines as a promising scaffold for the development of new antileishmanial drugs. nih.gov

Table 2: Antileishmanial Activity of Selected Arylpiperazine Derivatives

| Derivative Class | Leishmania Species | Target Stage | Key Findings | Reference |

|---|

Antiviral Activity

Analogues based on the arylpiperazine structure have shown potential as antiviral agents. A study investigating a series of 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones reported moderate antiviral activity for two of its derivatives. nih.gov

Specifically, the benzyl-substituted (3f) and the 1-(4-fluorophenyl)-substituted (3g) long-chain arylpiperazine derivatives were active against Coxsackievirus B2 (CVB-2). nih.gov The fluorophenyl derivative (3g) also demonstrated activity against Herpes Simplex Virus-1 (HSV-1). The 50% cytotoxic concentration (CC50) for this compound was 92 μM, indicating its relative safety in cell culture models. nih.gov While the activity was described as moderate, these results suggest that the arylpiperazine scaffold can be a starting point for developing more potent antiviral compounds.

Table 3: Antiviral Activity of Selected Arylpiperazine Derivatives

| Compound | Virus | Activity (EC50) | Cytotoxicity (CC50) | Reference |

|---|---|---|---|---|

| Benzyl derivative (3f) | CVB-2 | Moderately Active | >54 µM | nih.gov |

Anti-inflammatory and Antioxidant Potential of Derived Structures

Derivatives containing the phenylpiperazine moiety have been investigated for their capacity to mitigate inflammation and oxidative stress, which are underlying factors in many chronic diseases.

Anti-inflammatory Activity A series of novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The study found that all the synthesized compounds were potent anti-inflammatory agents in this in vivo model. nih.gov Another study noted significant local analgesic and anti-inflammatory activity for 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, a structurally related propionic acid derivative. nih.gov

Antioxidant Potential The antioxidant capacity of piperazine derivatives has been assessed using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govmdpi.comresearchgate.net In one study, several 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety were tested. nih.gov Among them, compound 3c showed the highest DPPH radical scavenging activity, with an IC50 value of 189.42 μmol/L. nih.gov Another investigation into novel pyrazole (B372694) hybrids also demonstrated that several compounds possessed excellent radical scavenging activity in DPPH, nitric oxide, and superoxide (B77818) scavenging assays. nih.gov

These studies indicate that the phenylpiperazine scaffold can be incorporated into molecules designed to have both anti-inflammatory and antioxidant effects, making them interesting candidates for further development in treating conditions associated with inflammation and oxidative stress.

Table 4: Antioxidant Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| 1-Aryl/aralkyl piperazine with xanthine moiety (3a) | DPPH | 371.97 μmol/L | nih.gov |

| 1-Aryl/aralkyl piperazine with xanthine moiety (3c) | DPPH | 189.42 μmol/L | nih.gov |

| 1-Aryl/aralkyl piperazine with xanthine moiety (3f) | DPPH | 420.57 μmol/L | nih.gov |

Patent Landscape and Intellectual Property Implications Surrounding 3 4 Phenylpiperazin 1 Yl Propanoic Acid and Its Derivatives

Analysis of Patent Filings Related to the Compound Class

The patent literature for arylpiperazine derivatives, the class to which 3-(4-phenylpiperazin-1-yl)propanoic acid belongs, is extensive and covers a wide array of therapeutic applications. Initially, this scaffold was primarily associated with central nervous system (CNS) activity, but research has expanded to include a multitude of other biological targets. nih.govdongguk.eduresearchgate.net

A review of patent filings reveals that piperazine-based compounds are being developed and patented for a diverse range of uses, including:

Antipsychotics dongguk.edugoogle.com

Antidepressants nih.govdongguk.edu

Anticancer agents nih.govresearchgate.netmdpi.com

Anti-inflammatory agents nih.govnih.gov

Antiviral compounds nih.govdongguk.edu

Cardioprotective agents nih.govdongguk.edu

Antihistamines nih.govdongguk.edu

Patents in this class often utilize broad Markush structures in their claims. upcounsel.com This strategy allows an inventor to claim a group of related chemical compounds in a single claim, providing broader protection for a family of compounds rather than a single entity. upcounsel.com For example, a patent might claim a general arylpiperazine formula where the aryl group, the substituents on the piperazine (B1678402) ring, and the side chains can be selected from a list of possibilities. google.com This approach is evident in patents for arylpiperazine derivatives intended for use as psychotropic agents, where the claims cover a wide range of structural variations to protect a series of potential drug candidates. google.comgoogle.com

Specific examples from the patent literature illustrate the scope of these filings. One patent describes novel phenylpiperazine derivatives of phenylpropionic acid with analgesic properties, covering compounds where the phenyl ring can be substituted with a hydrogen or chlorine atom or a trifluoromethyl group. google.comepo.org Another details the synthesis and use of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors for their anti-inflammatory effects. nih.gov These patents highlight the strategy of linking a known pharmacophore (phenylpiperazine) to other chemical moieties to generate new chemical entities with distinct biological activities.

The increasing number of patents for piperazine derivatives in recent years reflects the scaffold's potential as a flexible building block in drug discovery. nih.govdongguk.edu This trend suggests that the intellectual property landscape for compounds like this compound will continue to grow as new applications and more potent derivatives are discovered.

Strategies for Intellectual Property Protection in Synthesis and Biological Application

Securing robust intellectual property (IP) protection for chemical compounds like this compound and its derivatives requires a multi-faceted strategy that goes beyond the compound itself. Innovators must consider protecting the synthetic methods used to create the molecule and its specific biological applications. bailey-walsh.compatentpc.com

Protecting the Compound (Composition of Matter): The most robust form of protection for a new pharmaceutical is a "composition of matter" patent, which covers the new chemical entity (NCE) itself. mewburn.com This provides a monopoly over the manufacture, sale, and use of the drug for any purpose. mewburn.com To ensure broad protection, patent claims should be drafted with precision. upcounsel.compatentpc.com This includes:

Defining the Chemical Structure: Claims must clearly define the chemical structure, including molecular formulas, functional groups, and stereochemistry. patentpc.com For a class of compounds, Markush structures are used to encompass a range of derivatives, preventing competitors from making minor modifications to circumvent the patent. upcounsel.com

Covering Variations: The claims should also cover potential variations such as different salts, crystalline forms (polymorphs), and solvates of the primary compound, provided they are novel and useful. upcounsel.com

Protecting the Synthesis (Process Claims): Beyond the final compound, the method used for its synthesis can also be patented. mewburn.com A patent for a manufacturing process can be a valuable asset, especially if it offers significant advantages over existing methods, such as higher yield, lower cost, or greater purity. mewburn.com Strategies for protecting the synthesis include:

Claiming Specific Steps: The patent claims should detail the specific steps of the synthesis, including reagents, catalysts, and reaction conditions. upcounsel.compatentpc.com

Patenting Intermediates: Novel chemical intermediates formed during the synthesis process can also be patented as compositions of matter. upcounsel.com

Layered Protection: Filing for patents on both the final compound and its unique synthesis method creates multiple layers of protection, making it more difficult for competitors to enter the market. bailey-walsh.com

Protecting the Application (Method of Use Claims): If a new biological application is discovered for a known or novel compound, this new use can be patented through "method of use" claims. patentpc.com These claims define the specific application of the invention, such as its use in treating a particular disease. patentpc.com For example, if a derivative of this compound was found to have unexpected anticancer properties, a method of use patent could be filed to protect its application in cancer therapy. mdpi.com It is possible to have separate use claims for different applications, such as for use as both an agricultural pesticide and a pharmaceutical agent. patentpc.com

A comprehensive IP strategy often involves filing for international patent protection through treaties like the Patent Cooperation Treaty (PCT), which allows for a single application to be filed across more than 150 countries. bailey-walsh.com By combining composition of matter, process, and method of use claims, and pursuing broad geographical coverage, innovators can build a strong patent portfolio to safeguard their investment in research and development. bailey-walsh.commewburn.com

Future Perspectives and Emerging Research Avenues

Potential for the Development of Novel Therapeutic Agents

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Many compounds containing this moiety are known to interact with central nervous system targets, such as serotonin (B10506) and dopamine (B1211576) receptors. jksus.org This suggests that 3-(4-phenylpiperazin-1-yl)propanoic acid could be a valuable starting point for the development of new treatments for neurological and psychiatric disorders. jksus.org

Furthermore, research has shown that certain phenylpiperazine derivatives can act as antiviral agents, inhibiting the replication of DNA viruses like human adenovirus (HAdV) and human cytomegalovirus (HCMV). acs.org The structural features of This compound make it a candidate for investigation in this area. Additionally, some phenylpiperazine compounds have been identified as intestinal permeation enhancers, which could improve the oral bioavailability of other drugs. researchgate.net The propanoic acid group, in particular, may contribute to favorable interactions at the intestinal epithelium.

Recent studies have also highlighted the potential of phenylpiperazine derivatives in treating diseases related to the dopaminergic system, such as Parkinson's and Alzheimer's disease. jksus.org The development of acaricides based on phenylpiperazine structures further underscores the versatility of this chemical class in targeting biological systems. nih.govresearchgate.net

A summary of related phenylpiperazine derivatives and their observed activities is presented in the table below.

| Derivative Class | Observed Therapeutic Potential |

| Phenyl(piperazin-1-yl)methanones | Reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors for neurodegenerative diseases and cancer. |

| 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles | Ligands for alpha1-adrenergic receptors, relevant for cardiovascular and neurological conditions. jksus.org |

| 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine derivatives | Inhibitors of adenovirus and human cytomegalovirus (HCMV) infection. acs.org |

| 1-Phenylpiperazine (B188723) | Intestinal permeation enhancer for improved oral drug delivery. researchgate.net |

Exploration of this compound in Advanced Materials Science

While specific research on the materials science applications of This compound is not yet prevalent, its molecular structure suggests potential uses in this field. The aromatic phenyl ring, the piperazine (B1678402) core, and the carboxylic acid group are all functionalities that can be exploited in the design of new materials.

For instance, the nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxyl group can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The presence of both a hydrogen bond donor (the carboxylic acid proton) and acceptors (the nitrogen and oxygen atoms) could be utilized in the design of supramolecular assemblies with specific structural and functional properties.

Furthermore, organic compounds with aromatic and heterocyclic components are often investigated for their electronic and photophysical properties. It is conceivable that derivatives of This compound could be synthesized to create organic semiconductors, components of organic light-emitting diodes (OLEDs), or other functional materials.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

Modern drug discovery heavily relies on high-throughput screening (HTS) and artificial intelligence (AI) to accelerate the identification and optimization of new drug candidates. This compound and its derivatives are well-suited for integration into these advanced workflows.

HTS campaigns could rapidly screen a library of compounds based on the This compound scaffold against a wide array of biological targets to identify potential therapeutic applications. The propanoic acid handle provides a convenient point for chemical modification, allowing for the creation of a diverse library of derivatives for screening.

AI and machine learning algorithms can be employed in several ways. Predictive models can be built to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives, prioritizing the synthesis of compounds with the most promising drug-like characteristics. Generative AI models could design novel molecules based on the This compound core, optimized for activity against a specific biological target. This computational approach can significantly reduce the time and cost associated with the early stages of drug development.

The table below outlines how these technologies could be applied to a drug discovery program for this compound.

| Technology | Application in Drug Discovery |

| High-Throughput Screening (HTS) | - Rapidly test a library of derivatives against numerous biological targets. - Identify initial "hit" compounds for further optimization. |

| Artificial Intelligence (AI) / Machine Learning (ML) | - Predict ADMET properties of virtual compounds. - Generate novel molecular structures with desired activities. - Analyze screening data to identify structure-activity relationships (SAR). |

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-phenylpiperazin-1-yl)propanoic acid, and how are intermediates characterized?

The synthesis typically involves coupling 4-phenylpiperazine with a propanoic acid derivative. For example, dihydrochloride salts of intermediates can be prepared by reacting the acid with CDI (1,1'-carbonyldiimidazole) and subsequent amidation with amines like cycloheptylamine in the presence of triethylamine. Characterization includes elemental analysis (e.g., C, H, N percentages), melting point determination, and NMR spectroscopy .

Q. How is the purity of this compound validated in research settings?

Purity is assessed via HPLC with UV detection, using reference standards for related impurities (e.g., 2-(4-ethylphenyl)propanoic acid or other aryl-substituted analogs). Elemental analysis (e.g., C: 60.1%, H: 7.1%, N: 6.1% for dihydrochloride salts) and mass spectrometry confirm molecular integrity. Melting points (e.g., 184–188°C for derivatives) are cross-checked against literature .

Q. What safety precautions are recommended when handling this compound?

While specific GHS hazard data may be limited, general precautions include using PPE (gloves, lab coat), working in a fume hood, and avoiding inhalation/contact. For structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid hydrazide), SDS guidelines recommend emergency contact protocols and proper ventilation .

Advanced Research Questions

Q. How can researchers address low yields in the amidation step during synthesis?

Optimize reaction conditions by adjusting stoichiometry (e.g., 1:1.1 molar ratio of acid to CDI) and using anhydrous solvents. Triethylamine (2.5 equivalents) is critical for neutralizing HCl byproducts. If intermediates are hygroscopic, employ inert atmospheres (N₂/Ar) and low-temperature storage .

Q. What analytical strategies differentiate positional isomers or impurities in this compound derivatives?

Use LC-MS with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve isomers. For example, 2-(4-ethylphenyl)propanoic acid (Impurity N) elutes earlier than 3-substituted analogs. High-resolution MS (HRMS) and 2D NMR (e.g., HSQC, COSY) confirm regiochemistry .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Generate 3D structures using InChI/SMILES data (e.g., InChI=1S/C18H24N2O4/...) from PubChem. Perform molecular docking with serotonin receptors (5-HT₂) to assess binding affinity. Tools like AutoDock Vina or Schrödinger Suite evaluate logP, solubility, and blood-brain barrier permeability .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues include purification of hygroscopic intermediates (e.g., dihydrochloride salts) and controlling residual solvents. Use recrystallization in ethanol/water mixtures and lyophilization for stability. Monitor batch-to-batch consistency via qNMR and XRPD to ensure crystallinity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.